molecular formula C18H24O B12646890 1,3-Bis(1,1-dimethylethyl)-2-naphthol CAS No. 83898-61-7

1,3-Bis(1,1-dimethylethyl)-2-naphthol

Cat. No.: B12646890
CAS No.: 83898-61-7
M. Wt: 256.4 g/mol
InChI Key: QOXKLMBZSCTWLR-UHFFFAOYSA-N
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Description

The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 281-273-5 is known as 1,3-bis(1,1-dimethylethyl)-2-naphthol. This compound is a derivative of naphthol, characterized by the presence of two tert-butyl groups attached to the naphthalene ring. It is a white crystalline solid with a molecular formula of C18H24O and a molecular weight of 256.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-bis(1,1-dimethylethyl)-2-naphthol can be synthesized through the alkylation of 2-naphthol with tert-butyl chloride in the presence of a strong base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(1,1-dimethylethyl)-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-bis(1,1-dimethylethyl)-2-naphthol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-bis(1,1-dimethylethyl)-2-naphthol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is attributed to the presence of the hydroxyl group on the naphthalene ring, which can easily participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butylbenzene: Similar in structure but lacks the hydroxyl group.

    2,6-Di-tert-butylphenol: Contains tert-butyl groups and a hydroxyl group but differs in the aromatic ring structure.

    2,4-Di-tert-butylphenol: Another phenolic compound with tert-butyl groups.

Uniqueness

1,3-bis(1,1-dimethylethyl)-2-naphthol is unique due to the combination of its naphthalene ring and the presence of two tert-butyl groups, which enhance its stability and lipophilicity.

Properties

CAS No.

83898-61-7

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

1,3-ditert-butylnaphthalen-2-ol

InChI

InChI=1S/C18H24O/c1-17(2,3)14-11-12-9-7-8-10-13(12)15(16(14)19)18(4,5)6/h7-11,19H,1-6H3

InChI Key

QOXKLMBZSCTWLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2C(=C1O)C(C)(C)C

Origin of Product

United States

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